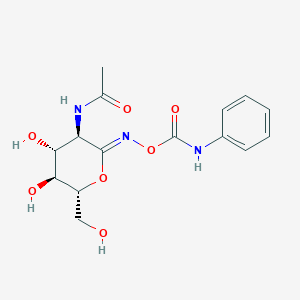![molecular formula C17H11N3O2 B014115 9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole CAS No. 219959-85-0](/img/structure/B14115.png)
9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-Nitrophenyl)-9H-beta-carboline is a chemical compound that belongs to the beta-carboline family. Beta-carbolines are a group of indole alkaloids that have a wide range of biological activities. The presence of a nitrophenyl group at the 9th position of the beta-carboline structure imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-Nitrophenyl)-9H-beta-carboline typically involves the condensation of 4-nitrophenylhydrazine with a suitable beta-carboline precursor. The reaction is usually carried out under acidic conditions to facilitate the formation of the desired product. The reaction conditions may vary depending on the specific precursor used, but common conditions include refluxing in an appropriate solvent such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of 9-(4-Nitrophenyl)-9H-beta-carboline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 9-(4-Nitrophenyl)-9H-beta-carboline undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Nitro derivatives of 9-(4-Nitrophenyl)-9H-beta-carboline.
Reduction: Amino derivatives of 9-(4-Nitrophenyl)-9H-beta-carboline.
Substitution: Substituted derivatives with various functional groups replacing the nitrophenyl group.
Scientific Research Applications
9-(4-Nitrophenyl)-9H-beta-carboline has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other beta-carboline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 9-(4-Nitrophenyl)-9H-beta-carboline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to its antioxidant effects. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
9-(4-Nitrophenyl)-9H-pyrido[3,4-b]indole: Similar structure with a pyridoindole core.
9-(4-Nitrophenyl)-9H-pyrido[3,4-b]carbazole: Similar structure with a pyridocarbazole core.
Uniqueness: 9-(4-Nitrophenyl)-9H-beta-carboline is unique due to the presence of the nitrophenyl group at the 9th position, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
9-(4-nitrophenyl)pyrido[3,4-b]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2/c21-20(22)13-7-5-12(6-8-13)19-16-4-2-1-3-14(16)15-9-10-18-11-17(15)19/h1-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFIJMUNORMRCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2C4=CC=C(C=C4)[N+](=O)[O-])C=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40412406 |
Source


|
| Record name | 9-(4-Nitrophenyl)-9H-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40412406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219959-85-0 |
Source


|
| Record name | 9-(4-Nitrophenyl)-9H-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40412406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(Methylamino)ethyl]indole](/img/structure/B14034.png)

![6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide](/img/structure/B14039.png)

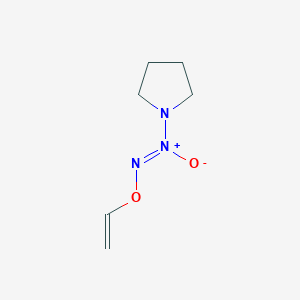
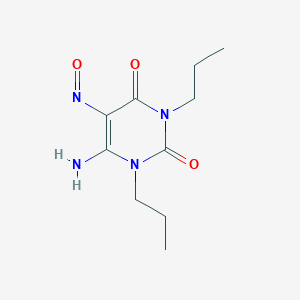

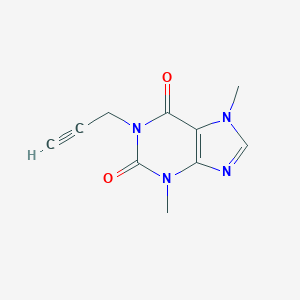
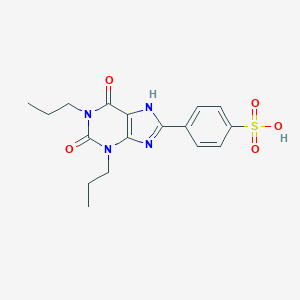

![(2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid](/img/structure/B14065.png)
